molecular formula C25H33N3O4S B14949076 2,3-Di(piperidin-1-yl)-6-(piperidin-1-ylsulfonyl)naphthalene-1,4-dione CAS No. 153037-59-3

2,3-Di(piperidin-1-yl)-6-(piperidin-1-ylsulfonyl)naphthalene-1,4-dione

Cat. No.: B14949076
CAS No.: 153037-59-3
M. Wt: 471.6 g/mol
InChI Key: ZHGSBKOGXBGVET-UHFFFAOYSA-N
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Description

“2,3-Di(piperidin-1-yl)-6-(piperidin-1-ylsulfonyl)naphthalene-1,4-dione” is a synthetic organic compound that features a naphthalene core substituted with piperidinyl and piperidinylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2,3-Di(piperidin-1-yl)-6-(piperidin-1-ylsulfonyl)naphthalene-1,4-dione” typically involves multi-step organic reactions. A common route may include:

    Naphthalene Derivative Preparation: Starting with a naphthalene derivative, such as 1,4-naphthoquinone.

    Piperidinyl Substitution: Introducing piperidinyl groups through nucleophilic substitution reactions.

    Sulfonylation: Adding the piperidinylsulfonyl group via sulfonylation reactions using reagents like sulfonyl chlorides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

“2,3-Di(piperidin-1-yl)-6-(piperidin-1-ylsulfonyl)naphthalene-1,4-dione” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the quinone structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of bases or acids to facilitate the substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development.

    Materials Science: In the design of organic electronic materials.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3-Di(piperidin-1-yl)naphthalene-1,4-dione: Lacks the sulfonyl group.

    6-(Piperidin-1-ylsulfonyl)naphthalene-1,4-dione: Lacks one of the piperidinyl groups.

Uniqueness

“2,3-Di(piperidin-1-yl)-6-(piperidin-1-ylsulfonyl)naphthalene-1,4-dione” is unique due to the presence of both piperidinyl and piperidinylsulfonyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

153037-59-3

Molecular Formula

C25H33N3O4S

Molecular Weight

471.6 g/mol

IUPAC Name

2,3-di(piperidin-1-yl)-6-piperidin-1-ylsulfonylnaphthalene-1,4-dione

InChI

InChI=1S/C25H33N3O4S/c29-24-20-11-10-19(33(31,32)28-16-8-3-9-17-28)18-21(20)25(30)23(27-14-6-2-7-15-27)22(24)26-12-4-1-5-13-26/h10-11,18H,1-9,12-17H2

InChI Key

ZHGSBKOGXBGVET-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)N4CCCCC4)N5CCCCC5

Origin of Product

United States

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